molecular formula C17H16ClN3O2 B8702943 2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine CAS No. 827030-68-2

2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine

Cat. No.: B8702943
CAS No.: 827030-68-2
M. Wt: 329.8 g/mol
InChI Key: FCWVBILVQLPHJJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine is a chemical compound that belongs to the quinazoline class of compounds Quinazolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications

Preparation Methods

The synthesis of 2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloronicotinoyl isocyanate, which is then reacted with 2,3-dimethoxyaniline under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as toluene, and the mixture is stirred at room temperature overnight. The solvent is then evaporated to yield the final product as a white solid .

Chemical Reactions Analysis

2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can yield different derivatives of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine can be compared with other quinazoline derivatives, such as:

    2-Chloro-N-(2,3-dimethoxyphenyl)acetamide: This compound has a similar structure but lacks the quinazoline ring.

    2-Chloro-N-(2,3-dimethoxyphenyl)methyl-N-methylacetamide: Another related compound with a different substitution pattern.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of similar compounds

Properties

CAS No.

827030-68-2

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

2-chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine

InChI

InChI=1S/C17H16ClN3O2/c1-21(13-9-6-10-14(22-2)15(13)23-3)16-11-7-4-5-8-12(11)19-17(18)20-16/h4-10H,1-3H3

InChI Key

FCWVBILVQLPHJJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C(=CC=C1)OC)OC)C2=NC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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The title compound was prepared from (2-chloro-quinazolin-4-yl)-(2,3-dimethoxy-phenyl)-amine and methyl iodide by a procedure similar to example 36 (71% yield). 1H NMR (CDCl3): 7.74 (d, J=8.4 Hz, 1H), 7.53-7.59 (m, 1H), 7.12 (t, J=8.4 Hz, 1H), 6.94-7.01 (m, 3H), 6.87 (dd, J=8.1 and 1.5 Hz, 1H), 3.89 (s, 3H), 3.56 (s, 3H).
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